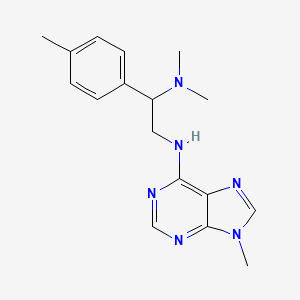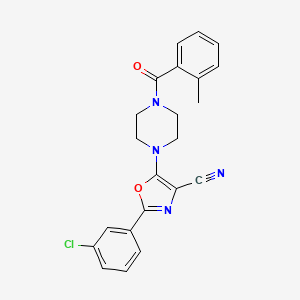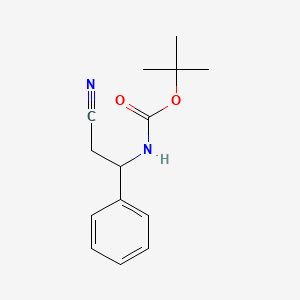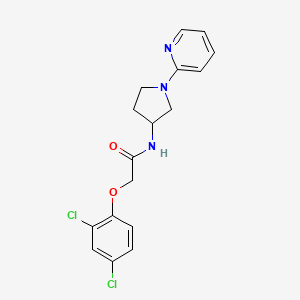
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a research chemical with the molecular formula C15H11BrN2O7 . It has a molecular weight of 411.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a benzene ring, which also carries methoxy, aldehyde, and dinitrophenoxy functional groups . The exact structure can be represented by the SMILES string: CCOC1=C (C (=CC (=C1)C=O)Br)OC2=C (C=C (C=C2) [N+] (=O) [O-]) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
This compound has a computed topological polar surface area of 127 . It has 25 heavy atoms and 7 hydrogen bond acceptors . Its exact mass is 409.97496 . It has a complexity of 495 and a XLogP3 of 3.6 .科学研究应用
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as nitroalkanes, aromatic aldehydes, and nitroaromatics. It is also used in the synthesis of inorganic compounds, such as metal complexes, metal-ligand complexes, and coordination compounds. Furthermore, it can be used in the synthesis of pharmaceuticals, such as antimalarials, antifungals, and antibiotics.
作用机制
The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is based on its ability to react with certain compounds, such as aromatic aldehydes and nitroalkanes. When this compound reacts with an aromatic aldehyde, it forms a condensation product, which is this compound. Similarly, when it reacts with a nitroalkane, it forms a nitroaromatic compound.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects, as it is not a pharmaceutical or drug. Therefore, it is not known to have any effect on the body or the metabolism.
实验室实验的优点和局限性
The main advantage of using 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain types of reactions.
未来方向
The future directions for 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde include further research into its synthesis and applications in chemical synthesis, inorganic chemistry, and pharmaceuticals. Additionally, further research could be conducted into its reactivity, stability, and safety. Finally, further research could be conducted into its potential use in novel applications, such as drug development, nanotechnology, and materials science.
合成方法
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is synthesized through a process known as “condensation reaction”. This process involves the reaction of an aromatic aldehyde, such as benzaldehyde, with a nitroalkane, such as 2,4-dinitrophenol, in the presence of a base, such as sodium hydroxide. The reaction produces a condensation product, which is this compound.
属性
IUPAC Name |
3-bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAFTNKVGIPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)




![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)
![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)


![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

